(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,4-dichlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,4-dichlorobenzenecarboxylate” is a pyrazole derivative. Pyrazole derivatives are known to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal and plant growth regulatory .
Molecular Structure Analysis
The molecular structure of the related compound “5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde” was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c .
Chemical Reactions Analysis
The title compound, “5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde”, was prepared in a series of syntheses to produce new pyrazole derivatives .
Scientific Research Applications
- Pyrazole derivatives, including this compound, have shown promising antimicrobial properties . Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. Investigating the specific mechanisms of action and potential applications in treating infections is an ongoing area of interest.
- Pyrazoles are known for their anti-inflammatory effects . This compound may contribute to reducing inflammation by modulating specific pathways. Understanding its interactions with inflammatory mediators could lead to novel therapeutic strategies.
- The pyrazole ring system has been associated with antiviral activity . Researchers have studied pyrazole derivatives for their potential to inhibit viral replication. Investigating this compound’s efficacy against specific viruses could be valuable.
- Pyrazoles have attracted attention as potential anticancer agents . This compound might exhibit cytotoxic effects against cancer cells. Further studies are needed to explore its selectivity, mechanisms, and potential clinical applications.
- Pyrazole-based compounds have been investigated for their insecticidal properties . This compound could play a role in pest control, affecting insect growth, behavior, or reproduction. Research in this area could lead to eco-friendly insecticides.
- The title compound serves as a versatile intermediate for synthesizing other compounds, such as thiolates, azides, amines, and fused pyrazolo heterocycles . Its reactivity and functional groups make it valuable in drug development and organic synthesis.
Antimicrobial Activity
Anti-Inflammatory Potential
Antiviral Properties
Anticancer Research
Insecticidal Applications
Heterocyclic Chemistry and Drug Synthesis
properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl 3,4-dichlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2/c1-23-17(21)13(16(22-23)11-5-3-2-4-6-11)10-25-18(24)12-7-8-14(19)15(20)9-12/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPJTKBNKUPBSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,4-dichlorobenzenecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.